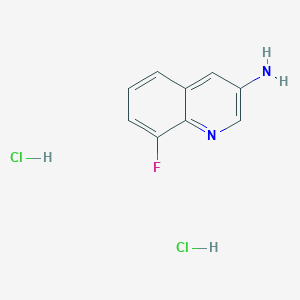

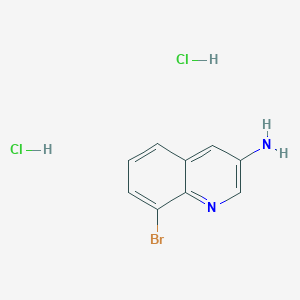

8-Bromoquinolin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Bromoquinolin-3-amine dihydrochloride” is a chemical compound with significant biomedical applications. It has a molecular formula of C9H9BrCl2N2 and a molecular weight of 295.99 g/mol .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to pyrazino compounds such as quinoxalines, involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .

Molecular Structure Analysis

The molecular structure of “8-Bromoquinolin-3-amine dihydrochloride” consists of a quinoline ring with a bromine atom at the 8th position and an amine group at the 3rd position . The compound also includes two hydrochloride ions .

Physical And Chemical Properties Analysis

“8-Bromoquinolin-3-amine dihydrochloride” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Safety and Hazards

The safety data sheet for “3-Amino-8-bromoquinoline dihydrochloride”, a similar compound, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .

Mécanisme D'action

Target of Action

8-Bromoquinolin-3-amine dihydrochloride is a derivative of quinolin-8-amines . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . They have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization .

Mode of Action

The compound interacts with its targets through intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The compound affects the biochemical pathways involving the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions

Result of Action

The result of the compound’s action is the synthesis of substituted 8-aminoquinoline . This synthesis is of great importance in organic chemistry due to the widespread occurrence of pyrazino compounds such as quinoxalines in nature .

Action Environment

The action of 8-Bromoquinolin-3-amine dihydrochloride can be influenced by various environmental factors. For instance, the annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . .

Propriétés

IUPAC Name |

8-bromoquinolin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQILHUWBUMKED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694340 |

Source

|

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolin-3-amine dihydrochloride | |

CAS RN |

1266226-20-3 |

Source

|

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)

![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)

![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)